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Compound of Interest

Compound Name: 1,2-Dibromoheptane

Cat. No.: B1620216 Get Quote

In-Depth Technical Guide: 1,2-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromoheptane, including its

chemical identifiers, physicochemical properties, synthesis, and reactivity. Due to the limited

availability of specific biological data for this compound, this guide also discusses the general

toxicological and metabolic pathways of related haloalkanes to provide a contextual

understanding of its potential biological implications.

Chemical Identifiers and Physicochemical
Properties
1,2-Dibromoheptane is a vicinal dibromide, a class of halogenated hydrocarbons with two

bromine atoms on adjacent carbon atoms. Its unique structural features make it a potential

intermediate in various organic syntheses.

Identifiers
A comprehensive list of identifiers for 1,2-dibromoheptane is provided in the table below,

facilitating its unambiguous identification in databases and literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1620216?utm_src=pdf-interest
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Value

CAS Number 42474-21-5[1][2][3]

IUPAC Name 1,2-dibromoheptane[3]

Molecular Formula C7H14Br2[1][2][3]

Molecular Weight 257.99 g/mol [1][3]

InChI Key CKVJSNYSBIZAAE-UHFFFAOYSA-N[1][3]

SMILES CCCCCC(Br)CBr[1][3]

PubChem CID 142607[3]

DSSTox Substance ID DTXSID60962519[3]

Physicochemical Properties
The known physicochemical properties of 1,2-dibromoheptane are summarized in the

following table. These properties are crucial for designing experimental setups, purification

procedures, and for predicting its behavior in various solvent systems.

Property Value

Boiling Point 228 °C at 760 mmHg[2]

Density 1.51 g/cm³[2]

Refractive Index 1.4986[2]

Flash Point 100.8 °C[2]

Vapor Pressure 0.113 mmHg at 25 °C[2]

LogP (Octanol-Water Partition Coefficient) 3.72510[2]

Synthesis and Reactivity
Synthesis of 1,2-Dibromoheptane
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The primary synthetic route to 1,2-dibromoheptane is the electrophilic addition of bromine

(Br₂) to 1-heptene. This reaction proceeds through a cyclic bromonium ion intermediate,

leading to the anti-addition of the two bromine atoms across the double bond.

1-Heptene

Cyclic Bromonium
Ion Intermediate

Electrophilic attack

Bromine (Br₂)

1,2-Dibromoheptane

Nucleophilic attack
by Br⁻

Click to download full resolution via product page

Fig. 1: Synthesis of 1,2-Dibromoheptane.

Experimental Protocol (Adapted from a general procedure for the bromination of alkenes):

Materials:

1-Heptene

Bromine

Dichloromethane (anhydrous)

Saturated sodium thiosulfate solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary

evaporator.

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-

heptene (1.0 eq) in anhydrous dichloromethane.

Cool the flask to 0 °C using an ice bath.

Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the

dropping funnel.

Add the bromine solution dropwise to the stirred solution of 1-heptene at 0 °C. The

disappearance of the bromine color indicates the progress of the reaction.

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30

minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis

indicates the consumption of the starting material.

Quench the reaction by the slow addition of saturated sodium thiosulfate solution to

neutralize any unreacted bromine.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 1,2-dibromoheptane.

The crude product can be purified by vacuum distillation.

Reactivity of 1,2-Dibromoheptane
Vicinal dibromides like 1,2-dibromoheptane are versatile substrates in organic synthesis. A

common reaction is dehydrohalogenation to form alkynes. This elimination reaction is typically

carried out using a strong base.
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Fig. 2: Dehydrohalogenation of 1,2-Dibromoheptane.

Experimental Protocol (Adapted from a general procedure for the dehydrohalogenation of

vicinal dibromides):

Materials:

1,2-Dibromo-1,2-diphenylethane (as a representative vicinal dibromide)

Potassium hydroxide (KOH)

Ethylene glycol

Water

Ethanol (95%)

Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel.

Procedure:

In a 100 mL round-bottom flask, combine 3 grams of 1,2-dibromo-1,2-diphenylethane and

1.5 g of solid potassium hydroxide.

Add 15 mL of ethylene glycol and a few boiling chips to the flask.

Heat the mixture to boiling under reflux for 25 minutes.

While still hot, transfer the contents of the flask to a small beaker.
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Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice

bath to precipitate the product.

Collect the crude product by vacuum filtration and wash with a small amount of ice water.

Recrystallize the solid product from a minimum amount of hot 95% ethanol to yield the

purified alkyne.

Spectroscopic Data
Detailed experimental spectroscopic data for 1,2-dibromoheptane is not readily available in

public databases. For reference, the characteristic spectral features of analogous vicinal

dibromides are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a similar compound, 1,2-dibromohexane, shows a

complex multiplet for the proton on the carbon bearing the secondary bromine, and

multiplets for the two protons on the carbon with the primary bromine. The remaining alkyl

protons would appear as multiplets in the upfield region. In 1,2-dibromoethane, which is a

symmetrical molecule, all four protons are chemically equivalent and appear as a single

peak at approximately 3.65 ppm.[4]

¹³C NMR: The carbon atoms bonded to the bromine atoms would be expected to resonate in

the downfield region of the spectrum. The remaining five carbon atoms of the heptyl chain

would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 1,2-dibromoethane, shows characteristic C-H

stretching vibrations around 2845-2975 cm⁻¹ and C-H deformation vibrations between 1370-

1470 cm⁻¹.[5] The C-Br stretching vibrations are typically observed in the fingerprint region,

between 580-780 cm⁻¹.[5] An IR spectrum for trans-1,2-dibromocycloheptane is available in the

NIST WebBook.[6]

Mass Spectrometry (MS)
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The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic

pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br,

in nearly equal abundance. This results in three peaks for the molecular ion ([M]⁺, [M+2]⁺, and

[M+4]⁺) in an approximate intensity ratio of 1:2:1.[7][8] Fragmentation would likely involve the

loss of bromine atoms and cleavage of the carbon-carbon chain.

Biological Activity and Toxicology (General for
Haloalkanes)
Specific studies on the biological activity or toxicology of 1,2-dibromoheptane are not

available in the current literature. However, the broader class of haloalkanes has been studied,

and their general toxicological profiles can offer some insights.

Haloalkanes can be toxic and some are known carcinogens.[9] Their toxicity is often associated

with their metabolism, which can lead to the formation of reactive intermediates.

Metabolic Pathways
The metabolism of haloalkanes can proceed through two main pathways:

Cytochrome P450-dependent oxidation: This pathway can lead to the formation of reactive

intermediates that can cause cellular damage. For example, the hepatotoxicity of carbon

tetrachloride is mediated by its metabolic activation by cytochrome P450 enzymes to form

reactive free radicals.[10]

Glutathione conjugation: This is a detoxification pathway, but in some cases, the resulting

glutathione conjugates can be further metabolized to toxic species.[11][12] For 1,2-

dihaloalkanes, this can lead to the formation of a reactive glutathione episulfonium ion.[11]
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Fig. 3: General Metabolic Pathways of Haloalkanes.

Toxicological Effects
The toxic effects of haloalkanes are varied and depend on the specific compound and the route

of exposure. For 1,2-dibromoethane, a related compound, studies have shown it to be a

multisite carcinogen in animals and it is reasonably anticipated to be a human carcinogen.[9] It

can cause damage to the liver, kidneys, and reproductive system.[9] The toxicity is linked to its

metabolic activation to reactive species that can bind to cellular macromolecules like DNA,

leading to mutations and cancer.[11]

Given the structural similarity, it is prudent to handle 1,2-dibromoheptane with appropriate

safety precautions as a potentially toxic and carcinogenic substance.

Conclusion
1,2-Dibromoheptane is a readily accessible compound through the bromination of 1-heptene

and serves as a potential precursor for other organic molecules via reactions such as

dehydrohalogenation. While specific data on its biological activity and spectroscopic properties

are scarce, understanding the chemistry and toxicology of analogous haloalkanes provides a

valuable framework for its safe handling and potential applications in research and

development. Further studies are warranted to fully characterize the physicochemical,

spectroscopic, and biological properties of 1,2-dibromoheptane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1620216?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/books/NBK591102/
https://www.ncbi.nlm.nih.gov/books/NBK591102/
https://pubmed.ncbi.nlm.nih.gov/15554237/
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/product/b1620216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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